molecular formula C12H17N3O4 B14856472 4-Amino-2-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid

4-Amino-2-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid

Cat. No.: B14856472
M. Wt: 267.28 g/mol
InChI Key: PMLMGLUPHBTSCJ-UHFFFAOYSA-N
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Description

4-Amino-2-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid is a compound that features a nicotinic acid core with an amino group at the 4-position and a tert-butoxycarbonyl (Boc) protected amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group used in organic synthesis. The protection can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected amino acid can then be further modified to introduce the nicotinic acid core.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The amino and Boc-protected groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Amino-2-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The nicotinic acid core can interact with specific receptors or enzymes, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid is unique due to its combination of a nicotinic acid core with a Boc-protected amino group. This structure allows for specific interactions and modifications that are not possible with other similar compounds.

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

4-amino-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-6-8-9(10(16)17)7(13)4-5-14-8/h4-5H,6H2,1-3H3,(H2,13,14)(H,15,18)(H,16,17)

InChI Key

PMLMGLUPHBTSCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=CC(=C1C(=O)O)N

Origin of Product

United States

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